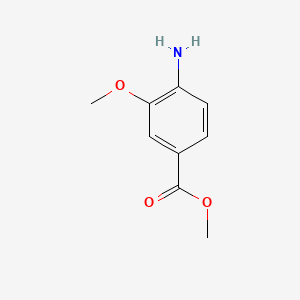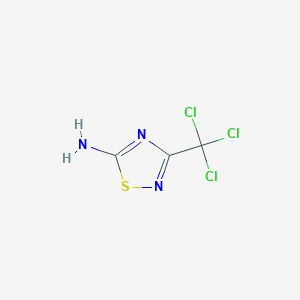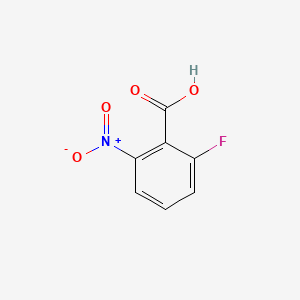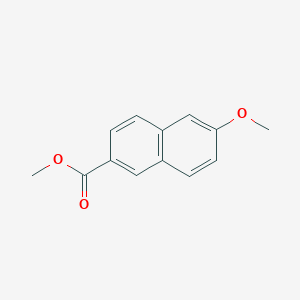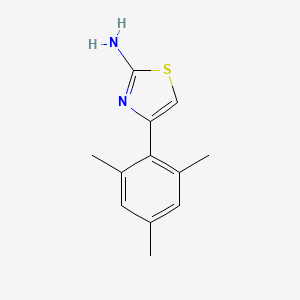
4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine
Descripción general
Descripción
The compound 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, the research does cover related thiazole derivatives, which can offer insights into the chemical behavior and potential biological activities of the compound of interest.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, the first paper discusses the synthesis of a series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, which are designed as microtubule targeting agents. These compounds are synthesized to evaluate the effects of substituents on the phenyl group at the 5-position of the thiazole skeleton . Although the compound is not synthesized in these studies, the methodologies used for synthesizing similar compounds could potentially be applied to the synthesis of 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine.
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally related to thiazol-2-ylamines. The study uses crystallographic and ab initio investigations to determine the preferred tautomeric forms and molecular conformations . This information is valuable for understanding the structural preferences and stability of thiazole derivatives, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
In the third paper, the focus is on the chemical reactions of imidazo[2,1-b][1,3,4]thiadiazole derivatives with primary or secondary amines, leading to the selective replacement of a bromine substituent . This type of reaction could be relevant for the functionalization of thiazole compounds, including the synthesis of 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, by introducing different substituents at specific positions on the heterocyclic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. The papers provided do not directly discuss the properties of 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, but they do provide insights into the properties of related compounds. For example, the biological evaluation in the first paper suggests that the presence of certain substituents can significantly affect the biological activity and cellular mechanisms of thiazole derivatives . The crystallographic data from the second paper can be used to infer the potential solid-state properties of similar compounds .
Aplicaciones Científicas De Investigación
Anthelmintic and Anti-inflammatory Activities :
- A study by Shetty et al. (2010) synthesized compounds related to 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, which exhibited notable anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Antimicrobial and Antibacterial Properties :
- Research by Badiger et al. (2013) focused on synthesizing derivatives of 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, demonstrating effective antimicrobial activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
- Another study by Suthar et al. (2009) also highlighted the anti-bacterial properties of similar compounds (Suthar, Patel, Patel, & Patel, 2009).
Applications in Corrosion Inhibition :
- Farahati et al. (2019) conducted a study on the synthesis of thiazoles and their efficacy as corrosion inhibitors, particularly on copper surfaces in acidic environments (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Potential in Cancer Research :
- A 2021 study by Ravinaik et al. evaluated the anticancer activity of certain derivatives against various cancer cell lines, finding some compounds with higher activity than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYORNXSXAOYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346493 | |
| Record name | 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | |
CAS RN |
81529-60-4 | |
| Record name | 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

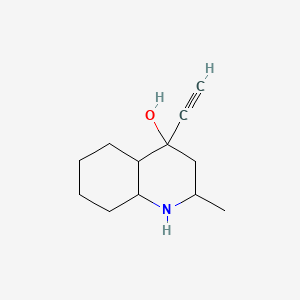
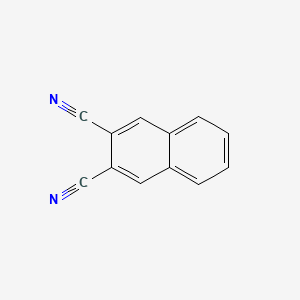
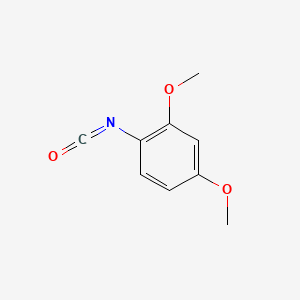
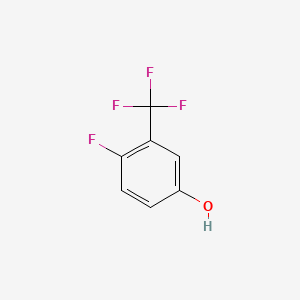
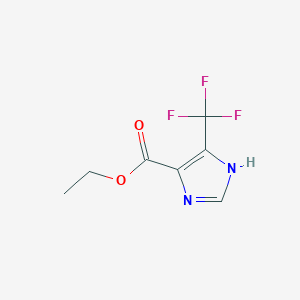
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
